Cas no 9001-98-3 (Enterobactin)
Enterobactin Chemical and Physical Properties
Names and Identifiers
-
- Rennin
- RENNIN FROM CALF STOMACH ACTIVITY: 20 UNITS MG
- Chymosin
- Abomasal enzyme
- Aniren
- Chymogen
- Maxiren
- Milk-clotting protease
- Rennase
- Renninomezenterin
- Stamix 1150
- enterobactin
- Enterochelin
- 35C9R2N24F
- tri-(2,3-dihydroxy-N-benzoyl-L-serine)-ester
- tri-(N-(2,3-dihydroxybenzoyl)-L-serine)-ester
- AKOS040759842
- SCHEMBL16641879
- 9001-98-3
- Enterochellin
- TS-10002
- Rennin ,
- Enterobactin
-
- MDL: MFCD00132173
- Inchi: 1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
- InChI Key: SERBHKJMVBATSJ-BZSNNMDCSA-N
- SMILES: O1C([C@H](COC([C@H](COC([C@H](C1)NC(C1C=CC=C(C=1O)O)=O)=O)NC(C1C=CC=C(C=1O)O)=O)=O)NC(C1C=CC=C(C=1O)O)=O)=O
Computed Properties
- Exact Mass: 669.14421716 g/mol
- Monoisotopic Mass: 669.14421716 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 48
- Rotatable Bond Count: 6
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 288
- Molecular Weight: 669.5
Experimental Properties
- Color/Form: Yellowish lyophilized powder or granular \ scaly. From calf stomach
- Melting Point: 225-227 ºC
- Solubility: PARTIALLY SOL IN WATER, DIL ALCOHOL
- Odor: PECULIAR, NOT UNPLEASANT
- Solubility: Partially soluble in water \ dilute ethanol. Insoluble near isoelectric point p14.5
- Merck: 14,8134
Enterobactin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315-H319-H334-H335
- Warning Statement: P261-P305+P351+P338-P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-42
- Safety Instruction: 22-24-26-36/37
-
Hazardous Material Identification:
- Storage Condition:−20°C
Enterobactin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | R4877-100MG |
Enterobactin |
9001-98-3 | 100mg |
¥5240.26 | 2023-09-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R920215-100mg |
Rennin, from calf stomach |
9001-98-3 | ≥20 units/mg protein | 100mg |
¥4,170.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R53950-25U |
Rennin From Calf Stomach Activity: 20 Units MG |
9001-98-3 | 25U |
¥3432.0 | 2021-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0005-25g |
Enterobactin |
9001-98-3 | 25g |
¥1320.0 | 2022-06-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474114-100mg |
Rennin, |
9001-98-3 | 100mg |
¥1971.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474114-100 mg |
Rennin, |
9001-98-3 | 100MG |
¥1,971.00 | 2023-07-11 | ||
| Aaron | AR003UTB-250mg |
Rennin |
9001-98-3 | 20% | 250mg |
$35.00 | 2025-02-13 | |
| Aaron | AR003UTB-1g |
Rennin , |
9001-98-3 | 1g |
$21.00 | 2024-07-18 | ||
| Aaron | AR003UTB-5g |
Rennin , |
9001-98-3 | 5g |
$49.00 | 2024-07-18 | ||
| Aaron | AR003UTB-25g |
Rennin , |
9001-98-3 | 25g |
$129.00 | 2024-07-18 |
Enterobactin Suppliers
Enterobactin Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Enterobactin
Enterobactin and Its Significance in Modern Chemical Biology
The compound with the CAS number 9001-98-3 is widely recognized in the scientific community for its unique properties and applications. This compound, known as Enterobactin, is a highly efficient iron-chelating molecule that plays a crucial role in the biology of certain bacteria. Its molecular structure and biological functions have garnered significant attention from researchers in the fields of chemistry, biochemistry, and pharmaceutical science.
Enterobactin is a cyclic dipeptide produced by enteric bacteria, such as *Escherichia coli* and *Shigella*. It is one of the most potent iron-chelating agents known, capable of binding iron(III) ions with an extremely high affinity. This property makes it an essential component in bacterial iron acquisition systems, enabling these microorganisms to thrive in environments where iron is scarce. The structure of Enterobactin consists of two amino acids, dopamine and lysine, linked together in a unique manner that enhances its chelating efficiency.
The biological significance of Enterobactin extends beyond its role in bacterial metabolism. Recent studies have highlighted its potential applications in medical research and drug development. The ability of Enterobactin to selectively bind iron has led to investigations into its use as a therapeutic agent for treating iron overload disorders. Additionally, its molecular structure has inspired the design of synthetic analogs with enhanced pharmacological properties.
In the realm of chemical biology, Enterobactin has been a subject of extensive research due to its unique mechanism of action. The compound binds iron(III) ions with a stability constant that is several orders of magnitude higher than that of other natural iron chelators. This high affinity is attributed to the presence of multiple carboxylate and hydroxyl groups in its structure, which coordinate with iron ions to form a stable complex. The synthesis and characterization of Enterobactin have provided valuable insights into the development of new chelating agents for therapeutic purposes.
The latest advancements in the study of Enterobactin have revealed its potential role in modulating bacterial virulence. Research has shown that the production of Enterobactin is tightly regulated by bacterial transcriptional networks, which respond to environmental cues such as iron availability. This regulatory mechanism has implications for understanding bacterial pathogenesis and developing strategies to inhibit the growth of pathogenic bacteria.
Synthetic chemistry has played a pivotal role in exploring the therapeutic potential of derivatives of Enterobactin. By modifying its molecular structure, scientists have created synthetic analogs with improved solubility, bioavailability, and target specificity. These derivatives are being evaluated for their efficacy in treating infections caused by Gram-negative bacteria, which are increasingly resistant to conventional antibiotics.
The impact of Enterobactin on biotechnology is also noteworthy. Its unique chelating properties have been harnessed in various biotechnological applications, including the development of diagnostic tools and biosensors for detecting metal ions in environmental samples. Additionally, the study of Enterobactin's biosynthesis has provided insights into peptide-based drug design, offering new avenues for developing novel therapeutic agents.
The future prospects for research on Enterobactin are promising. Ongoing studies aim to elucidate the structural basis for its high-affinity binding to iron(III) ions and explore its interactions with other metal ions. Furthermore, efforts are underway to develop innovative delivery systems for synthetic derivatives of Enterobactin, ensuring their effective utilization in clinical settings.
In conclusion, the compound with CAS number 9001-98-3, known as
9001-98-3 (Enterobactin) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)